N'-[(1E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4-(trifluoromethyl)benzohydrazide
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Overview
Description
N’-[(1E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4-(trifluoromethyl)benzohydrazide is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. This compound contains a pyrazole ring, a benzohydrazide moiety, and a trifluoromethyl group, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4-(trifluoromethyl)benzohydrazide typically involves the condensation of 3-phenyl-1H-pyrazole-4-carbaldehyde with 4-(trifluoromethyl)benzohydrazide. This reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired hydrazone product, which is then purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4-(trifluoromethyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines or thiols; reactions often carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N’-[(1E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4-(trifluoromethyl)benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of N’-[(1E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4-(trifluoromethyl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole ring and hydrazide moiety allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
N’-[(1E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
N’-[(1E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4-methylbenzohydrazide: Contains a methyl group instead of a trifluoromethyl group, affecting its biological activity and solubility.
Uniqueness
N’-[(1E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4-(trifluoromethyl)benzohydrazide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4O/c19-18(20,21)15-8-6-13(7-9-15)17(26)25-23-11-14-10-22-24-16(14)12-4-2-1-3-5-12/h1-11H,(H,22,24)(H,25,26)/b23-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSPPJLOCLSCNX-FOKLQQMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C=NNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)/C=N/NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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